![molecular formula C22H24N4O2 B3440319 N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B3440319.png)
N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Overview
Description
N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, also known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPH is a heterocyclic compound that contains a pyrazole ring and two dimethylphenyl groups.
Mechanism of Action
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is not fully understood, but it is believed to act as an antioxidant by donating a hydrogen atom to free radicals, thus neutralizing them. N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has also been shown to inhibit the activity of various enzymes and proteins, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has antioxidant activity, which may help to protect cells from oxidative damage. Additionally, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments is its stability as a free radical, which allows for accurate measurement of antioxidant activity. Additionally, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is readily available and cost-effective. However, one limitation of using N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is that it may not accurately reflect the antioxidant activity of complex mixtures, such as those found in food and biological samples.
Future Directions
There are several future directions for research on N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide. One area of interest is the development of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide-based assays for measuring antioxidant activity in complex mixtures. Additionally, further research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide and its potential therapeutic applications. Finally, the synthesis of novel derivatives of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide may lead to the development of more potent and selective therapeutic agents.
In conclusion, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is cost-effective, and it has been extensively studied for its potential therapeutic applications. While there are limitations to using N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments, it remains a valuable tool for measuring antioxidant activity and studying the mechanism of action of various enzymes and proteins. Further research on N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is needed to fully understand its potential applications and develop more potent and selective therapeutic agents.
Scientific Research Applications
N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been extensively studied for its potential applications in various fields. In chemistry, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is used as a stable free radical to measure antioxidant activity. In biology, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, N,N'-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has shown potential in the field of medicine as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
3-N,5-N-bis(3,4-dimethylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-13-6-8-17(10-15(13)3)23-21(27)19-12-20(26(5)25-19)22(28)24-18-9-7-14(2)16(4)11-18/h6-12H,1-5H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELYHKUSCHPFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=C(C=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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